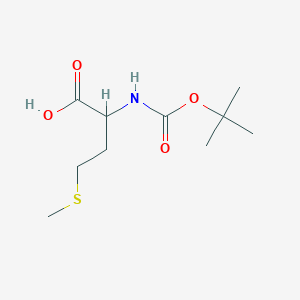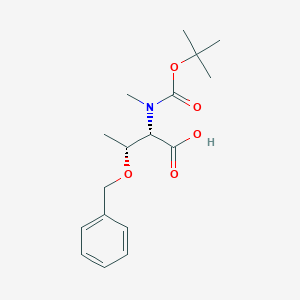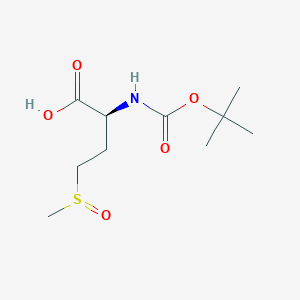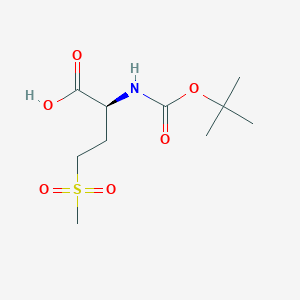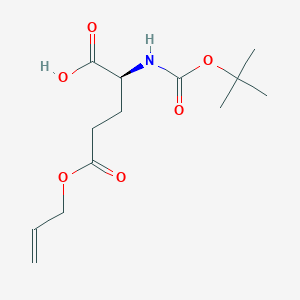
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Vue d'ensemble
Description
Tert-butoxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis . They are a type of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is used to protect the amino group during peptide synthesis, preventing unwanted reactions .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is typically achieved by simple neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids generally includes an amino acid backbone with a tert-butoxycarbonyl (Boc) group attached to the amino group . The exact structure would depend on the specific amino acid being used.
Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Applications De Recherche Scientifique
-
Synthetic Organic Chemistry
- Application : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry .
- Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Synthesis of N-Heterocycles
- Application : Chiral sulfinamides, which can be derived from compounds like the one you mentioned, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152115 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | |
CAS RN |
132286-79-4 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132286-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



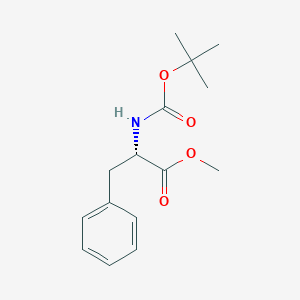
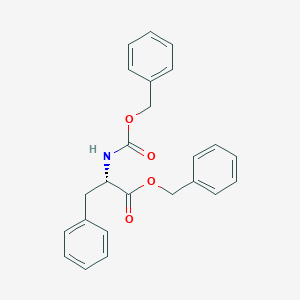
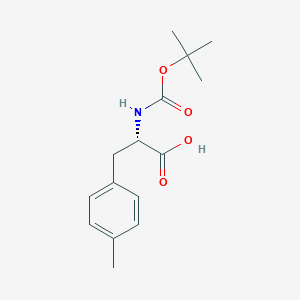
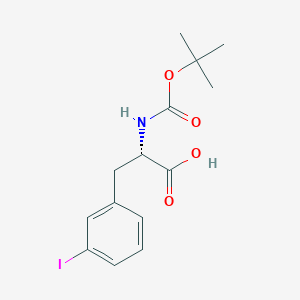
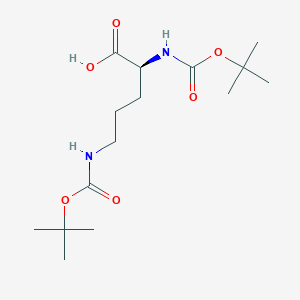
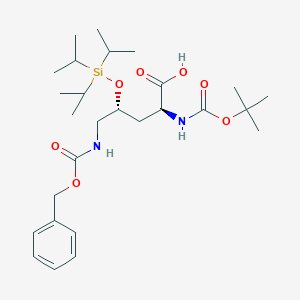
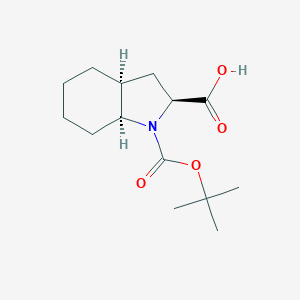
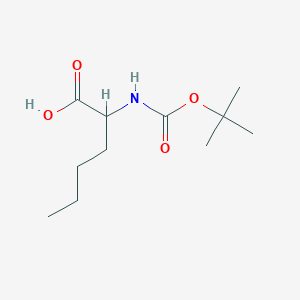
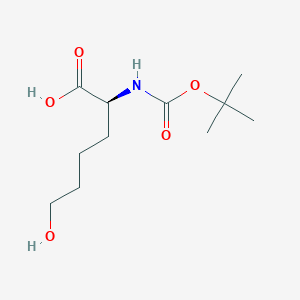
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)
